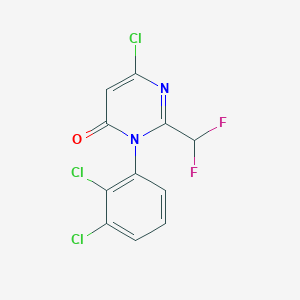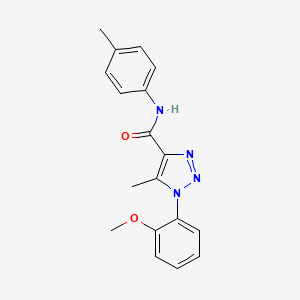![molecular formula C21H22ClN3OS B2512087 N-(4-butylphenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851079-04-4](/img/structure/B2512087.png)
N-(4-butylphenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-butylphenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide" is a derivative of sulfanyl acetamide with potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar sulfanyl acetamide derivatives and their synthesis, molecular structure, and biological activities, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related sulfanyl acetamide derivatives typically involves multiple steps, starting with the preparation of a core moiety followed by various substitutions. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification, treatment with hydrazine hydrate, ring closure, and final substitution with electrophiles . Similarly, another study describes the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide through a process of esterification, conversion to hydrazides, and subsequent reactions to achieve the target compounds . These methods could potentially be adapted for the synthesis of "N-(4-butylphenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide" by altering the substituents used in the final steps.
Molecular Structure Analysis
The molecular structure of sulfanyl acetamide derivatives is characterized using various spectroscopic techniques. For example, vibrational spectroscopic signatures of a similar compound were obtained using Raman and Fourier transform infrared spectroscopy, supported by density functional theory calculations . The study also analyzed the effects of rehybridization and hyperconjugation on the molecule's structure, revealing the presence of inter and intra-molecular hydrogen bonds and the impact of electronegative substitutions on the molecule's geometry . These findings suggest that "N-(4-butylphenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide" would also exhibit complex molecular interactions that could be studied using similar methods.
Chemical Reactions Analysis
The chemical reactivity of sulfanyl acetamide derivatives is influenced by the presence of various functional groups and the overall molecular structure. The studies provided do not detail specific chemical reactions for the compound , but they do highlight the reactivity of similar molecules. For instance, the oxadiazole moiety in the synthesized compounds is a result of a ring closure reaction, which is a key step in the synthesis process . Understanding the reactivity of similar functional groups could provide insights into the potential chemical reactions that "N-(4-butylphenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide" may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfanyl acetamide derivatives are determined by their molecular structure and substituents. The provided papers discuss the antibacterial and antiviral activities of these compounds, indicating their potential as therapeutic agents . Additionally, the compounds' interactions with enzymes such as acetylcholinesterase and butyrylcholinesterase have been evaluated, showing varying degrees of inhibitory activity . These biological activities are indicative of the physical and chemical properties of the compounds, which could be relevant to "N-(4-butylphenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide" as well.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Potential
Research has focused on the synthesis of compounds related to N-(4-butylphenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide, exploring their potential as pharmacological agents. For example, derivatives of imidazolyl and thiadiazolyl have been synthesized for their anticonvulsant and antiprotozoal activities, respectively. These studies have found that certain derivatives exhibit promising activities against seizures induced by maximal electroshock and protozoan parasites, suggesting potential therapeutic applications (Aktürk et al., 2002), (Pérez‐Villanueva et al., 2013).
Antimicrobial and Antitumor Activities
Other research avenues include the exploration of antimicrobial and antitumor potentials. Novel sulfonamide derivatives have been synthesized to assess their antimicrobial properties. For instance, derivatives bearing different heterocyclic rings based on the ethyl nipecotate structure have demonstrated significant antibacterial activities (Nafeesa et al., 2017). Moreover, some synthesized derivatives have shown considerable antitumor activity against human tumor cell lines, highlighting the potential for developing new therapeutic agents targeting various cancers (Yurttaş et al., 2015).
Molecular Docking and Cytotoxicity Studies
Molecular docking and cytotoxicity studies on N-substituted derivatives have revealed their potential as antibacterial agents and moderate inhibitors of specific enzymes, indicating their therapeutic relevance. The incorporation of oxadiazole moieties into the structure has led to compounds with significant antibacterial activity and moderate anti-enzymatic potential, with reduced cytotoxicity as a notable advantage (Siddiqui et al., 2014).
Propiedades
IUPAC Name |
N-(4-butylphenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3OS/c1-2-3-5-16-8-10-18(11-9-16)24-20(26)15-27-21-23-12-13-25(21)19-7-4-6-17(22)14-19/h4,6-14H,2-3,5,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNBOOHXAPUONO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

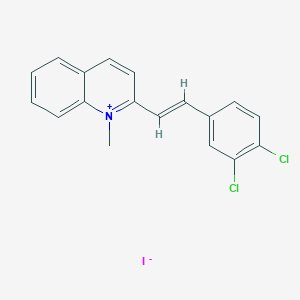
![Methyl 3-({2-[(2-{[3-(trifluoromethyl)benzoyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2512005.png)
![1-(1-Methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one](/img/structure/B2512006.png)
![2-[1-(2-Methylphenyl)tetrazol-5-yl]propanoic acid](/img/structure/B2512007.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2512009.png)
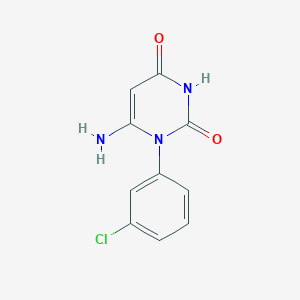


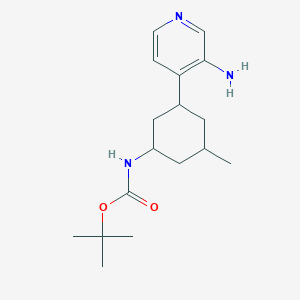
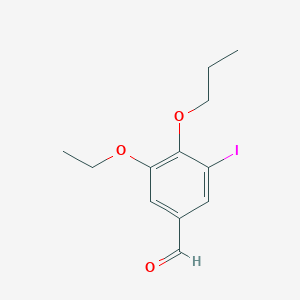
![2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2512019.png)

